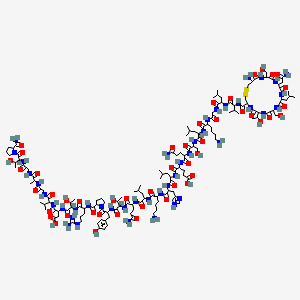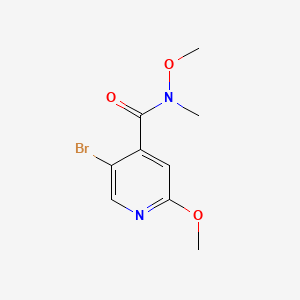
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C9H11BrN2O3. It is known for its unique structure, which includes a bromine atom, two methoxy groups, and a methylisonicotinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide typically involves the bromination of N,2-dimethoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,2-dimethoxy-N-methylisonicotinamide.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce N,2-dimethoxy-N-methylisonicotinamide, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Similar structure with bromine and methoxy groups.
N-(pyrimidin-2-yl)alkyl/arylamide: Shares the amide functional group and potential biological activities.
Uniqueness
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is unique due to its specific combination of bromine, methoxy, and methylisonicotinamide moieties.
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
5-bromo-N,2-dimethoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-8(14-2)11-5-7(6)10/h4-5H,1-3H3 |
Clave InChI |
LZJIXTKMBZTNTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=NC=C1Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


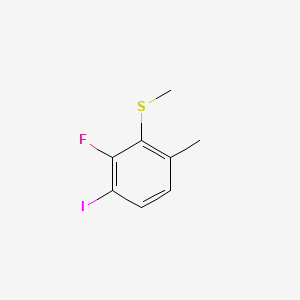
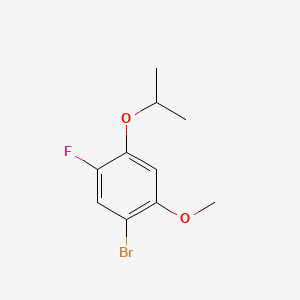
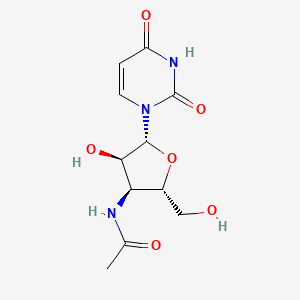
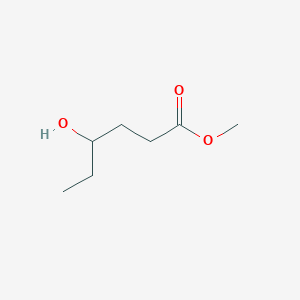
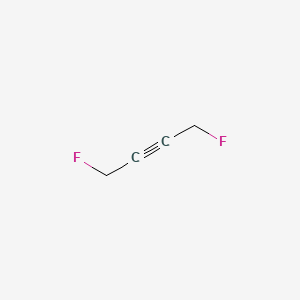
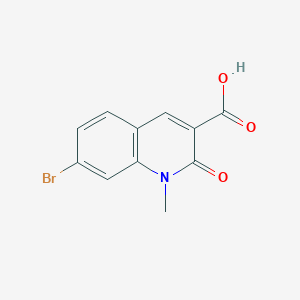

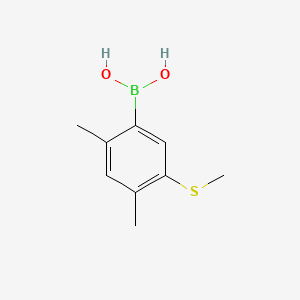
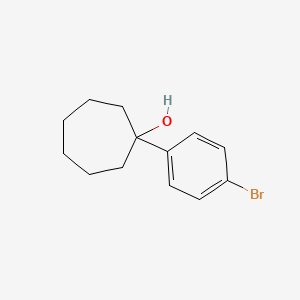
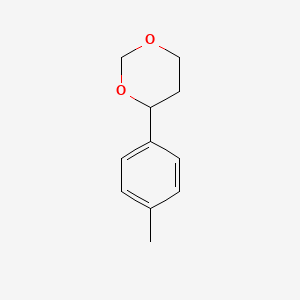
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)

![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
